molecular formula C5H12ClNO B8229602 2,2-Dimethylazetidin-3-ol;hydrochloride

2,2-Dimethylazetidin-3-ol;hydrochloride

Cat. No.: B8229602
M. Wt: 137.61 g/mol
InChI Key: TXVVQRPLKFXFBL-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Research

Four-membered nitrogen-containing heterocycles, known as azetidines, represent a crucial class of compounds in organic synthesis and medicinal chemistry. Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical properties. The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. ambeed.com This moderate strain allows for facile handling while enabling unique, triggerable reactivity, making them valuable synthetic intermediates. ambeed.comgoogle.com

Azetidines serve as versatile building blocks for the synthesis of more complex molecules. ambeed.com The defined three-dimensional structure of the azetidine (B1206935) ring can introduce conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. Furthermore, the nitrogen atom can be readily functionalized, and the stereochemistry of substituents on the ring can be controlled, which is critical in medicinal chemistry where different stereoisomers of a compound may exhibit vastly different biological activities. ambeed.com The azetidine motif is a privileged scaffold found in numerous bioactive molecules and natural products, highlighting its importance in drug discovery. ambeed.comgoogle.com

Overview of Azetidine Chemistry in Scholarly Literature

The scholarly literature details a variety of synthetic strategies for the construction and functionalization of the azetidine ring. Historically, the synthesis of azetidines was considered challenging compared to other saturated nitrogen heterocycles. researchgate.net However, recent years have seen remarkable advances. ambeed.comgoogle.com

Common synthetic routes to azetidines include:

Intramolecular Cyclization: Base-promoted intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a classic and frequently employed method. researchgate.net

[2+2] Cycloaddition: The photocycloaddition of imines and alkenes (the aza Paternò–Büchi reaction) provides a direct route to the azetidine core. ambeed.com Recent developments have utilized visible-light photocatalysis for these transformations. ambeed.com

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines, demonstrating excellent functional group tolerance. ambeed.com

Ring Expansion/Contraction: Strain-release homologation of azabicyclo[1.1.0]butanes and ring contraction methods have also been reported as effective strategies. ambeed.com

The reactivity of azetidines is largely governed by their ring strain, leading to various ring-opening reactions that provide access to functionalized acyclic amines. This strain-driven reactivity is a cornerstone of their utility as synthetic intermediates. ambeed.comgoogle.com

Research Trajectories for Substituted Azetidines, with Specific Focus on the 2,2-Dimethylazetidin-3-ol (B13022263) Scaffold

Substituted azetidines are of high interest in medicinal chemistry as they offer three-dimensional scaffolds that can explore chemical space beyond traditional flat aromatic rings. google.com The substitution pattern on the azetidine ring significantly influences its physical, chemical, and biological properties. The 2,2-dimethylazetidin-3-ol scaffold, in particular, presents a synthetically accessible yet underexplored structure. The gem-dimethyl group at the C2 position can induce specific conformational preferences and may enhance metabolic stability by blocking potential sites of oxidation. The hydroxyl group at the C3 position provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Despite the potential utility of the 2,2-dimethylazetidin-3-ol scaffold, a review of the current scholarly literature reveals that this specific compound and its hydrochloride salt are not extensively documented in terms of detailed synthesis, reactivity studies, or applications in medicinal chemistry programs. While general methods for the synthesis of substituted azetidin-3-ols are known, specific research findings detailing the properties and utility of 2,2-dimethylazetidin-3-ol;hydrochloride are limited. It is primarily available commercially as a building block, suggesting its use in proprietary drug discovery efforts that are not publicly disclosed. ambeed.com

A patent application mentions the related compound, 1-benzhydryl-2,2-dimethylazetidin-3-ol, as a chemical compound of interest in the context of nitrogen-containing heterocycles with potential NRF2 activation effects, hinting at possible applications in therapeutic areas involving oxidative stress. google.com However, direct research on the parent NH-azetidine or its hydrochloride salt remains scarce in peer-reviewed journals.

Table 1.3.1: Physicochemical Properties of 2,2-Dimethylazetidin-3-ol (Note: Due to the limited availability of published experimental data, these properties are based on commercially available information and computational predictions.)

PropertyValueSource
CAS Number 1704720-83-1Commercial Suppliers
Molecular Formula C₅H₁₁NOCommercial Suppliers
Molecular Weight 101.15 g/mol Commercial Suppliers
Form Solid (hydrochloride salt)Commercial Suppliers

Table 1.3.2: Potential Research Directions for 2,2-Dimethylazetidin-3-ol Scaffold (Note: This table is speculative and based on general principles of medicinal chemistry and the known utility of related azetidine structures.)

Research AreaRationale and Approach
Medicinal Chemistry Incorporation into lead compounds as a conformationally restricted bioisostere for acyclic amino alcohols. The hydroxyl and amino groups provide vectors for diversification.
Catalysis Use as a chiral ligand for asymmetric catalysis, following derivatization. The rigid scaffold could impart high stereocontrol.
Materials Science Polymerization via ring-opening of the azetidine to create novel functional polyamines.

Future research into the 2,2-dimethylazetidin-3-ol scaffold would be beneficial to fully characterize its chemical reactivity and explore its potential as a key building block in the development of new therapeutics and materials. Elucidation of efficient, scalable synthetic routes and investigation into its biological activity are necessary first steps to unlock the full potential of this intriguing molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(2)4(7)3-6-5;/h4,6-7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVQRPLKFXFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Derivatization Chemistry of 2,2 Dimethylazetidin 3 Ol and Azetidine Derivatives

Ring-Opening Reactions of Azetidines

The significant ring strain inherent in the four-membered azetidine (B1206935) ring makes these heterocycles prone to ring-opening reactions. rsc.org This reactivity can be harnessed to synthesize a variety of substituted linear amines. nih.gov The ease of ring-opening is often facilitated by the activation of the azetidine nitrogen, either through protonation or conversion to a quaternary azetidinium salt, which enhances the electrophilicity of the ring carbons.

Nucleophilic Ring Opening and Subsequent Functionalization

The reaction of azetidines with nucleophiles is a cornerstone of their chemistry, providing a powerful method for the synthesis of functionalized amine derivatives. rsc.org The process typically involves the attack of a nucleophile on one of the ring carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. A wide range of nucleophiles, including halides, cyanide, azide, acetate, and organometallic reagents, have been successfully employed in these reactions. researchgate.net

The nucleophilic ring-opening of azetidinium ions, formed by the alkylation of the azetidine nitrogen, is a particularly well-studied and efficient process. nih.govresearchgate.net This pre-activation step significantly enhances the reactivity of the azetidine ring towards nucleophilic attack. The resulting products are highly functionalized linear amines, with the specific functionality depending on the nucleophile used. bohrium.com For instance, the reaction of an azetidinium salt with sodium azide would yield a γ-azido amine, a versatile intermediate for further chemical transformations.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions

Azetidinium Substrate Nucleophile Product Reference
N-Methyl-azetidinium triflate Sodium azide 3-Azido-N-methylpropan-1-amine researchgate.net
N-Methyl-2-phenylazetidinium triflate Benzylamine N1-Benzyl-N2-methyl-1-phenylpropane-1,3-diamine researchgate.net

Regioselectivity and Stereoselectivity in Ring Cleavage Processes

A critical aspect of the nucleophilic ring-opening of unsymmetrically substituted azetidines is the regioselectivity of the reaction, which dictates which C-N bond is cleaved. This selectivity is governed by a combination of electronic and steric factors. bohrium.com

Electronic Effects: Electron-withdrawing groups attached to a carbon atom of the azetidine ring can stabilize the developing negative charge in the transition state of the nucleophilic attack, thus directing the nucleophile to that carbon. For example, in azetidines bearing an aryl, alkenyl, or cyano group at the C2 position, nucleophilic attack preferentially occurs at this position due to the conjugative stabilization of the transition state.

Steric Effects: In the absence of strong electronic effects, the regioselectivity is often controlled by steric hindrance. Nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. For instance, in 2-alkylazetidines, sterically bulky nucleophiles will predominantly attack the C4 position.

The stereoselectivity of the ring-opening reaction is also a key consideration, particularly when chiral azetidines are used. The nucleophilic ring-opening of azetidinium ions generally proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack. nih.gov This allows for the stereospecific synthesis of chiral functionalized amines from enantiomerically pure azetidines.

Table 2: Factors Influencing Regioselectivity in Azetidine Ring-Opening

Factor Influence on Nucleophilic Attack Example Reference
Electronic Directs attack to the carbon with an electron-withdrawing group 2-Arylazetidines are attacked at the C2 position

| Steric | Directs attack to the less sterically hindered carbon | 2-Alkylazetidines are attacked at the C4 position by bulky nucleophiles | |

Acid-Catalyzed Ring Opening Mechanisms

The ring-opening of azetidines can be effectively promoted by the use of acid catalysts. nih.gov The mechanism of acid-catalyzed ring-opening typically involves the initial protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org The nucleophile can be the conjugate base of the acid used, a solvent molecule, or another nucleophile present in the reaction mixture.

In the case of intramolecular ring-opening, a pendant nucleophilic group within the same molecule can attack the protonated azetidine ring. nih.gov The stability of the azetidine ring is significantly influenced by the pH of the medium, with decomposition being more rapid at lower pH values. nih.gov The pK(_a) of the azetidine nitrogen is a key factor in determining its stability, as it dictates the extent of protonation at a given pH. nih.gov Lewis acids can also be employed to catalyze the ring-opening of azetidines, for example, in the intramolecular aminolysis of epoxides to form azetidines, which can be considered a reverse of the ring-opening process. nih.gov

Functional Group Transformations of the 3-Hydroxyl Moiety

The 3-hydroxyl group in compounds such as 2,2-dimethylazetidin-3-ol (B13022263) serves as a versatile handle for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. researchgate.netnih.gov

Oxidation Reactions (e.g., to ketones)

The oxidation of the 3-hydroxyl group of an azetidine provides a direct route to the corresponding 3-azetidinone. While specific studies on the oxidation of 2,2-dimethylazetidin-3-ol are not prevalent in the provided search results, the oxidation of hydroxylamines to nitrones is a related transformation. scispace.com The oxidation of N-hydroxyazetidines with reagents like mercury(II) oxide can yield four-membered cyclic nitrones. scispace.com Furthermore, oxidation of an N-hydroxyazetidine with lead tetraacetate has been shown to produce a β-lactam derivative. scispace.com These examples demonstrate that the azetidine ring is amenable to oxidative conditions, suggesting that standard oxidation protocols for secondary alcohols could potentially be applied to convert 3-hydroxyazetidines to 3-azetidinones, provided the reaction conditions are compatible with the azetidine ring.

Esterification and Etherification Studies

The 3-hydroxyl group of azetidines can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The formation of esters from alcohols and carboxylic acids is a fundamental transformation in organic synthesis. masterorganicchemistry.com The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Other methods include the use of coupling reagents to activate the carboxylic acid. nih.gov These standard esterification procedures can be applied to 3-hydroxyazetidines to synthesize a library of ester derivatives with diverse properties. medcraveonline.com

Table 3: General Methods for Esterification of Alcohols

Method Reagents Description Reference
Fischer Esterification Carboxylic acid, alcohol, acid catalyst (e.g., H(_2)SO(_4)) Acid-catalyzed condensation reaction. masterorganicchemistry.com
Steglich Esterification Carboxylic acid, alcohol, DCC, DMAP Carbodiimide-mediated coupling. nih.gov

Etherification: The synthesis of ethers from the 3-hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Given the potential for the azetidine nitrogen to interfere with the basic conditions typically used for deprotonation, careful selection of the base and reaction conditions would be necessary.

Formation of Reactive Intermediates for Further Synthesis

The reactivity of the azetidine ring, driven by its inherent ring strain, allows for the formation of various reactive intermediates that can be trapped by electrophiles, serving as a gateway to more complex molecular architectures. While specific studies on 2,2-Dimethylazetidin-3-ol are limited, the principles of azetidine chemistry suggest several potential pathways for generating such intermediates.

One common strategy involves the activation of a suitably N-protected azetidine. For instance, α-lithiation of N-protected azetidines can generate a carbanion adjacent to the nitrogen atom. This powerful nucleophile can then react with a range of electrophiles to introduce substituents at the C4 position. The choice of the N-protecting group is crucial in facilitating this lithiation and influencing the regioselectivity of the deprotonation.

Another approach to forming reactive intermediates is through ring-opening reactions. Under acidic conditions or with Lewis acid catalysis, the azetidine ring can be opened by nucleophiles. In the case of 3-hydroxyazetidines, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic attack and subsequent ring opening, leading to the formation of functionalized acyclic amines.

Nitrogen Atom Functionalization

The secondary amine nitrogen in 2,2-Dimethylazetidin-3-ol is a key site for synthetic modifications, allowing for the introduction of a wide array of substituents that can modulate the compound's physical, chemical, and biological properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the azetidine nitrogen can be achieved through reactions with various alkylating agents, such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can significantly influence the reaction's efficiency. The steric hindrance imposed by the gem-dimethyl group at the adjacent C2 position in 2,2-Dimethylazetidin-3-ol may necessitate more forcing reaction conditions or the use of more reactive alkylating agents compared to less substituted azetidines.

N-Acylation introduces an acyl group onto the nitrogen atom, forming an amide linkage. This is a fundamental transformation and can be accomplished using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. N-acylation is often used not only to introduce specific functional groups but also as a protective strategy for the nitrogen atom.

Reaction TypeReagent ClassGeneral ConditionsProduct
N-AlkylationAlkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)N-Alkyl-2,2-dimethylazetidin-3-ol
N-AcylationAcyl Chlorides (RCOCl)Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-2,2-dimethylazetidin-3-ol
N-AcylationAcid Anhydrides ((RCO)₂O)Base (optional), Solvent (e.g., CH₂Cl₂, neat)N-Acyl-2,2-dimethylazetidin-3-ol

Amine Protecting Group Strategies and Deprotection Methodologies

To control the reactivity of the azetidine nitrogen during multi-step syntheses, various protecting groups can be employed. The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Commonly used amine protecting groups applicable to azetidines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Its removal is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and some basic conditions. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and selective deprotection method that is orthogonal to many other protecting groups.

Protecting GroupIntroduction ReagentDeprotection Conditions
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)

Derivatization for Analytical and Spectroscopic Characterization

Chemical derivatization plays a crucial role in the analysis of compounds like 2,2-Dimethylazetidin-3-ol, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and for the separation of enantiomers.

Methods for Enhanced Detectability in Chromatography-Mass Spectrometry

For GC-MS analysis, it is often necessary to derivatize polar functional groups like amines and alcohols to increase the volatility and thermal stability of the analyte. This leads to improved chromatographic peak shape and enhanced sensitivity.

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl and amino groups is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Acylation with reagents like trifluoroacetic anhydride (TFAA) can also be employed to derivatize both the amine and hydroxyl functionalities. The resulting fluoroacyl derivatives are highly volatile and can provide characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.

Derivatization MethodReagentFunctional Groups TargetedPurpose
SilylationBSTFA-OH, -NHIncrease volatility, improve peak shape
AcylationTFAA-OH, -NHIncrease volatility, enhance MS fragmentation

Formation of Diastereomers for Chiral Separation

Since 2,2-Dimethylazetidin-3-ol is a chiral molecule, the separation of its enantiomers is often a necessary step in its characterization and application. One common strategy for chiral separation by chromatography (e.g., HPLC or GC) is to derivatize the racemic mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated on a standard achiral chromatographic column.

For the hydroxyl group, chiral acids or their activated derivatives can be used to form diastereomeric esters. For the amine functionality, chiral isocyanates or acid chlorides are common derivatizing agents. After separation, the individual diastereomers can be collected, and the chiral auxiliary can be removed to yield the pure enantiomers of the original compound.

Derivatization for UV-Visible Spectrophotometric Analysissigmaaldrich.com

For compounds such as 2,2-Dimethylazetidin-3-ol;hydrochloride, which lack a significant chromophore, direct quantitative analysis by UV-Visible (UV-Vis) spectrophotometry is often impractical. researchgate.netsemanticscholar.org The saturated heterocyclic structure does not absorb light in the UV-Vis region, making it challenging to detect and quantify at low concentrations. semanticscholar.org To overcome this limitation, chemical derivatization is employed. This technique involves reacting the analyte with a chromogenic agent to introduce a chromophore into the molecule, thereby forming a new derivative that strongly absorbs light in the UV-Visible spectrum. researchgate.netlibretexts.org The concentration of the resulting colored product, which is proportional to the original analyte concentration, can then be measured spectrophotometrically. researchgate.net The primary reactive site on 2,2-Dimethylazetidin-3-ol for such derivatization is the secondary amine within the azetidine ring. wikipedia.orgnih.gov

Several reagents are well-established for the derivatization of primary and secondary amines, rendering them suitable for the analysis of azetidine derivatives.

Reaction with 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

4-Chloro-7-nitrobenzofurazan (NBD-Cl), also known as 4-chloro-7-nitro-2,1,3-benzoxadiazole, is a highly effective derivatizing agent for both primary and secondary amines. nih.govnih.gov NBD-Cl itself is not fluorescent and has minimal UV-Vis absorbance, but it readily undergoes a nucleophilic substitution reaction with the amine functional group. nih.govaatbio.com The reaction with the secondary amine of the azetidine ring displaces the chlorine atom, forming a stable, colored NBD-amine adduct that can be quantitatively measured. nih.gov

Studies on the derivatization of various aliphatic amines with NBD-Cl have shown that the resulting amino-NBD products exhibit a strong absorbance maximum (λmax) at approximately 470 nm. nih.gov The optimization of this reaction is crucial for achieving reproducible and sensitive results. Research has identified key variables influencing the derivatization, including pH, temperature, reagent concentration, and reaction time. For aliphatic amines, optimal derivatization conditions have been established at a pH of 8.9, a temperature of 70°C, and a reaction time of 60 minutes. nih.gov This method provides a robust pathway for the indirect spectrophotometric determination of compounds containing secondary amine moieties, such as 2,2-Dimethylazetidin-3-ol.

Reaction with Ninhydrin

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is one of the most widely used reagents for the colorimetric determination of amines and amino acids. analis.com.mymdpi.com While it is famously known for producing a deep purple-colored product called Ruhemann's purple (λmax ≈ 570 nm) upon reaction with primary amines, its reaction with secondary amines yields a different product. wikipedia.orgmdpi.com The reaction of ninhydrin with secondary amines, such as the nitrogen atom in the 2,2-dimethylazetidin-3-ol ring, results in the formation of a yellow-to-orange colored iminium salt. wikipedia.org This distinct color allows for the spectrophotometric quantification of the secondary amine. The reaction typically requires heating to proceed to completion. analis.com.my

The following table summarizes the derivatization reactions applicable to the secondary amine functional group found in azetidine derivatives for UV-Visible spectrophotometric analysis.

Analyte Functional GroupDerivatizing Reagentλmax of Derivative
Secondary Amine4-Chloro-7-nitrobenzofurazan (NBD-Cl)~470 nm nih.gov
Secondary AmineNinhydrinYellow-Orange Product (λmax varies) wikipedia.org
Primary Amine (for comparison)Ninhydrin~570 nm (Ruhemann's purple) mdpi.com

Computational and Theoretical Investigations of 2,2 Dimethylazetidin 3 Ol Systems

Electronic Structure Analysis and Molecular Geometry

The electronic structure and geometry of a molecule are fundamental to its chemical properties and reactivity. Theoretical methods such as Density Functional Theory (DFT) are employed to determine these characteristics. researchgate.net For a molecule like 2,2-Dimethylazetidin-3-ol (B13022263), calculations would typically be performed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

These calculations provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, analysis of the azetidine (B1206935) ring would reveal the precise C-N and C-C bond lengths and the angles within the strained four-membered ring. The substitution pattern, with two methyl groups at the C2 position and a hydroxyl group at the C3 position, significantly influences the final geometry.

Furthermore, electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Analysis of the electron distribution and electrostatic potential maps can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Geometrical Parameters Calculated for Azetidine Systems Note: This table presents typical values for azetidine rings; specific values for 2,2-Dimethylazetidin-3-ol would require dedicated computation.

ParameterTypical Value RangeDescription
C-N Bond Length1.47 - 1.49 ÅThe length of the carbon-nitrogen bonds within the ring.
C-C Bond Length1.54 - 1.56 ÅThe length of the carbon-carbon bonds within the ring.
Ring Puckering Angle10° - 35°The dihedral angle that defines the non-planarity of the azetidine ring.
C-N-C Bond Angle~88° - 92°The bond angle at the nitrogen atom, indicative of ring strain.
C-C-C Bond Angle~85° - 89°The bond angles at the carbon atoms, also reflecting significant ring strain.

Conformational Dynamics and Ring Pucker Analysis

The four-membered azetidine ring is not planar and exists in puckered conformations to alleviate some of its inherent ring strain. The study of these conformations and the dynamics of their interconversion is critical for understanding the molecule's interactions and reactivity.

A theoretical conformational analysis can be performed to identify the stable conformers of the 2,2-Dimethylazetidin-3-ol cation. mdpi.com For substituted azetidines, the ring can exist in various puckered states, and the substituents (the gem-dimethyl groups and the hydroxyl group) will have preferred orientations (axial or equatorial) in the lowest energy conformers. Quantum chemical calculations can determine the relative energies of these different conformations, identifying the global minimum on the potential energy surface. mdpi.com

The conformational restriction induced by the azetidine ring is a key feature that influences the biological activity of molecules containing this motif. nih.gov For example, in azetidine-containing dipeptides, this restriction can lock the molecule into a specific bioactive conformation, such as a γ-type reverse turn. nih.gov Ring pucker analysis quantifies the degree and nature of this non-planarity, providing a detailed picture of the ring's three-dimensional shape.

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those used to synthesize or modify 2,2-Dimethylazetidin-3-ol.

The synthesis of azetidines often involves intramolecular cyclization reactions. frontiersin.orgmedwinpublishers.com Computational studies can map the entire reaction pathway from reactants to products, crucially identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate.

For example, in the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational calculations can model the substrate complexed with the catalyst. frontiersin.org By calculating the energies of the transition states for different possible cyclization pathways (e.g., forming a four-membered azetidine versus a five-membered pyrrolidine), researchers can predict and explain the regioselectivity of the reaction. frontiersin.org Calculations have shown that the transition state energy for azetidine formation can be significantly lower than for competing pathways, consistent with experimental observations of high yields for the desired product. frontiersin.org

Table 2: Illustrative Energy Profile Data for a Catalyzed Azetidine Formation Data conceptualized from findings in computational studies of epoxy amine cyclization. frontiersin.org

SpeciesRelative Energy (kJ/mol)Description
Reactant-Catalyst Complex0The starting point of the reaction pathway.
Azetidine Formation TS+50The transition state leading to the four-membered ring.
Pyrrolidine Formation TS+65The higher-energy transition state for the competing five-membered ring formation.
Azetidine Product Complex-30The final product complex, showing the reaction is exothermic.

The considerable ring strain in azetidines drives their unique reactivity, particularly in ring-opening reactions. rsc.org Computational modeling can provide detailed energy profiles for both the formation (ring-closing) and cleavage (ring-opening) of the azetidine ring.

For ring formation, the energy profile reveals the activation barrier that must be overcome for cyclization to occur. For ring-opening, computational studies can explore various potential pathways, such as those initiated by nucleophilic attack or under catalytic conditions. For instance, on a non-acidic iridium/silica catalyst, the ring opening of cyclic alkanes is proposed to occur via hydrogenolysis on the metal surface. osti.gov A similar mechanistic investigation for 2,2-Dimethylazetidin-3-ol could elucidate how different reagents or catalysts facilitate the cleavage of the C-N or C-C bonds within the ring, driven by the release of strain energy. rsc.org These energy profiles help explain why azetidines can serve as stable motifs in some contexts, yet act as reactive intermediates in others. rsc.org

Quantitative Structure-Reactivity Relationship Studies

The foundation for QSRR often comes from Structure-Activity Relationship (SAR) studies, which identify key molecular features responsible for a given effect. nih.gov For instance, SAR studies on azetidine-containing dipeptide inhibitors identified that specific substituents at the N- and C-terminus were essential for antiviral activity. nih.gov

A QSRR study would take such findings a step further by quantifying the structural properties (known as molecular descriptors) and correlating them with reactivity data. Descriptors for 2,2-Dimethylazetidin-3-ol and its derivatives could include:

Electronic Descriptors: Calculated atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices, shape indices.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Hammett constants for derivatives).

These descriptors would then be used to build a regression model against experimental reactivity data, such as reaction rates or equilibrium constants for a specific transformation. The resulting QSRR equation allows for the prediction of reactivity for new, unsynthesized azetidine derivatives, accelerating the discovery of compounds with desired properties.

Applications in Complex Molecule Synthesis and Catalysis

2,2-Dimethylazetidin-3-ol (B13022263) as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. researchgate.netsigmaaldrich.com 2,2-Dimethylazetidin-3-ol, as a chiral entity, offers a unique combination of a rigid azetidine (B1206935) core, a stereogenic center at the C3 position bearing a hydroxyl group, and a secondary amine. This arrangement of functional groups in a constrained cyclic system allows for the precise spatial orientation of substituents in the target molecule.

The gem-dimethyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, a feature often exploited in asymmetric synthesis. nih.gov The hydroxyl and amine groups serve as versatile handles for a wide array of chemical transformations. The hydroxyl group can be derivatized to form ethers, esters, or act as a directing group in catalytic reactions. The nitrogen atom, once deprotected, is a key site for N-alkylation, N-acylation, or for incorporation into larger heterocyclic systems.

The utility of such chiral synthons is demonstrated in the construction of molecules with multiple stereocenters, where the inherent chirality of the building block is transferred to the final product. This approach is often more efficient than creating stereocenters on an achiral template. nih.govresearchgate.net For example, the amino alcohol motif is a key component in many biologically active compounds and chiral auxiliaries. The rigid framework of 2,2-dimethylazetidin-3-ol provides a distinct advantage over more flexible acyclic amino alcohols by reducing conformational ambiguity, which can lead to higher levels of stereoselectivity in subsequent synthetic steps.

Table 1: Key Structural Features of 2,2-Dimethylazetidin-3-ol as a Chiral Building Block
Structural FeatureSynthetic AdvantagePotential Applications
Defined Stereocenter (C3)Source of chirality for target molecules.Synthesis of enantiopure pharmaceuticals and natural products.
Rigid Azetidine RingReduces conformational flexibility, enhancing stereocontrol in reactions.Creation of scaffolds with predictable three-dimensional structures.
Hydroxyl GroupVersatile functional handle for derivatization (e.g., O-alkylation, esterification). Can act as a directing group.Introduction of diverse substituents; key role in chiral ligand synthesis.
Secondary AmineSite for N-alkylation, acylation, or incorporation into larger heterocycles.Synthesis of complex alkaloids, peptidomimetics, and catalyst scaffolds.
Gem-Dimethyl Group (C2)Provides steric bulk, influencing the facial selectivity of reactions.Diastereoselective transformations on the azetidine ring or adjacent side chains.

Development of Azetidine-Based Organocatalysts and Ligands

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. researchgate.netnih.gov The rigid scaffold of azetidine is particularly advantageous for this purpose, as it pre-organizes the catalytic groups into a well-defined spatial arrangement, which can enhance enantioselectivity in catalytic transformations. researchgate.net

Derivatives of 2,2-dimethylazetidin-3-ol are prime candidates for the development of new catalyst systems. The secondary amine and the hydroxyl group are ideal attachment points for catalytically active moieties or for coordination to a metal center. For instance, the nitrogen atom can be functionalized with groups that can activate substrates through the formation of enamines or iminium ions, a common strategy in organocatalysis.

Furthermore, the amino alcohol structure is a precursor to valuable chiral ligands for transition-metal-catalyzed reactions. rsc.org By modifying the hydroxyl and amino groups, bidentate ligands can be synthesized where the azetidine ring serves as the chiral backbone. The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms. Such ligands could find application in a variety of asymmetric reactions, including hydrogenations, 1,4-additions, and cycloadditions. organic-chemistry.org

Table 2: Potential Azetidine-Based Catalysts and Ligands Derived from 2,2-Dimethylazetidin-3-ol
Catalyst/Ligand TypeHypothetical Structure/ModificationPotential Catalytic Application
Prolinol-type OrganocatalystFunctionalization of the nitrogen with a diarylmethyl or silyl (B83357) group.Asymmetric aldol, Mannich, and Michael reactions.
Bidentate P,N-LigandAttachment of a diphenylphosphino group to the nitrogen and/or oxygen.Rhodium- or Iridium-catalyzed asymmetric hydrogenation.
Chiral Diene LigandSynthesis of a diene-containing moiety attached to the azetidine scaffold.Rhodium-catalyzed asymmetric 1,4-addition reactions. organic-chemistry.org
Phase-Transfer CatalystQuaternization of the nitrogen to form a chiral ammonium (B1175870) salt.Enantioselective alkylation and Michael addition reactions.

Integration into Convergent Synthetic Routes for Natural Product Analogues and Designed Scaffolds

Convergent synthesis is a powerful strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. mdpi.com This approach is often more efficient and allows for greater flexibility in the preparation of analogues. Chiral building blocks like 2,2-dimethylazetidin-3-ol are ideally suited for convergent strategies, as they represent pre-assembled, stereochemically defined fragments.

The incorporation of this azetidine derivative can lead to the synthesis of analogues of natural products that are otherwise difficult to access. mdpi.comnih.gov By replacing a portion of a natural product's structure with the rigid 2,2-dimethylazetidin-3-ol core, chemists can create novel analogues with potentially improved pharmacological properties. mdpi.com The strained four-membered ring can impart unique conformational constraints on the final molecule, influencing its binding to biological targets.

Moreover, 2,2-dimethylazetidin-3-ol serves as an excellent starting point for the creation of designed molecular scaffolds. mdpi.comnih.gov In drug discovery, scaffolds provide the three-dimensional framework upon which functional groups are appended to interact with a biological target. The defined stereochemistry and rigidity of the azetidine ring allow for the rational design of novel scaffolds with precise vectoral projection of substituents into three-dimensional space. This is a key principle in fragment-based drug design and the development of new chemical entities. mdpi.comnih.gov The synthesis of complex tetracyclic or spirocyclic systems can be envisioned, starting from this simple yet versatile chiral building block.

Future Perspectives in 2,2 Dimethylazetidin 3 Ol Research

Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidine rings, including substituted variants like 2,2-dimethylazetidin-3-ol (B13022263), has historically presented challenges due to their inherent ring strain. researchgate.netrsc.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods.

Key areas of development include:

Photocatalysis: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a highly efficient method for constructing functionalized azetidines. researchgate.netacs.orgrsc.org Future work will likely expand the substrate scope and improve the stereoselectivity of these light-driven reactions. The use of photocatalysts that can excite molecules from their ground state is a promising avenue for creating a wide variety of azetidine compounds. bioquicknews.commit.edu

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Intramolecular palladium(II)-catalyzed C(sp³)–H amination has been shown to be a viable route to azetidines. rsc.org Further development of catalysts for intermolecular C-H amination could provide more direct access to complex azetidine structures.

Strain-Release Strategies: The homologation of azabicyclo[1.1.0]butanes represents a novel approach that leverages the release of ring strain to drive the formation of the azetidine core. rsc.org Exploring the scope of this and other strain-release-driven reactions will be a key area of future research.

Radical Cyclizations: Copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has emerged as a general method for synthesizing highly functionalized azetidines. nih.gov This approach offers good yields and tolerance of various functional groups. nih.gov

Synthetic MethodologyDescriptionPotential Advantages
Aza Paternò-Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. researchgate.netacs.orgrsc.orgHigh efficiency, ability to create complex functionalized azetidines. researchgate.net
C-H Amination Intramolecular amination of C(sp³)–H bonds catalyzed by transition metals like palladium. rsc.orgAtom economy, direct functionalization of simple precursors. rsc.org
Strain-Release Homologation Ring expansion of highly strained precursors like azabicyclo[1.1.0]butanes. rsc.orgUtilizes inherent reactivity of strained systems to drive synthesis. rsc.org
Radical Cyclization Copper-catalyzed 4-exo-dig cyclization of ynamides under visible light. nih.govGood functional group tolerance, controlled regioselectivity. nih.gov

Exploration of New Reactivity Modes and Derivatization Pathways for Functionalization

The reactivity of azetidines is largely governed by their significant ring strain, making them susceptible to ring-opening and expansion reactions. rsc.orgrsc.org Future research will aim to harness this reactivity for the synthesis of diverse molecular architectures and to develop methods for late-stage functionalization.

Promising areas of investigation include:

Ring-Opening and Expansion: The strained nature of the azetidine ring makes it an excellent candidate for nucleophilic ring-opening or ring-expansion reactions, providing access to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines. rsc.orgchemrxiv.org

Metalated Azetidines: The use of metalated azetidines followed by electrophilic trapping is a valid approach for accessing more complex azetidine derivatives starting from a preformed heterocyclic core. researchgate.net

Late-Stage Functionalization: Developing methods for the selective modification of azetidine-containing molecules at a late stage of a synthetic sequence is crucial for drug discovery and the creation of molecular probes. This can involve chemoselective deprotection and substitution at the azetidine nitrogen. nih.gov

Electrophilic Azetidinylation: The development of azetidinyl trichloroacetimidates as electrophilic reagents allows for the direct installation of the azetidine ring onto a wide range of nucleophiles, simplifying the synthesis of functionalized azetidines. chemrxiv.org

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling is becoming an indispensable tool in modern chemical synthesis. bioquicknews.commit.edu For azetidine chemistry, computational approaches can predict reaction outcomes, guide the design of new catalysts, and elucidate reaction mechanisms.

Future advancements are expected in:

Predictive Synthesis: Researchers have successfully used computational models to predict which alkene-oxime pairs will react to form azetidines via photocatalysis. mit.edu These models can calculate frontier orbital energies and assess the accessibility of carbon atoms for reaction, allowing for rapid in-silico screening of potential substrates. acs.orgmit.edu

Mechanism Elucidation: Density Functional Theory (DFT) calculations can help to understand the kinetics and thermodynamics of different reaction pathways, for instance, by showing that a 4-exo-dig radical cyclization is kinetically favored over a 5-endo-dig pathway in certain systems. nih.gov

Catalyst Design: Computational methods can aid in the design of new catalysts with improved activity and selectivity for azetidine synthesis and functionalization.

Computational ApplicationDescriptionImpact on Azetidine Research
Predictive Synthesis Using models to predict the feasibility and yield of reactions between different substrates. mit.eduAccelerates the discovery of new reactions and expands the accessible chemical space. mit.edu
Mechanism Elucidation Calculating reaction pathways and transition state energies to understand how reactions occur. nih.govProvides insights for optimizing reaction conditions and controlling selectivity. nih.gov
Catalyst Design In-silico design and evaluation of new catalysts for specific transformations.Enables the rational design of more efficient and selective catalysts for azetidine synthesis.

Expanding the Scope of Azetidine-Based Catalysis and New Synthetic Tools

Chiral azetidines have shown significant promise as ligands and organocatalysts in asymmetric synthesis. rsc.orgresearchgate.net Their unique conformational constraints can lead to high levels of stereocontrol in a variety of chemical transformations.

Future directions in this area include:

Asymmetric Catalysis: Azetidine-derived ligands and organocatalysts have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The development of new chiral azetidine scaffolds will likely lead to catalysts with enhanced performance and broader applicability.

Peptidomimetics and Scaffolds: The rigid azetidine framework can be used to induce specific conformations in peptides and other bioactive molecules. rsc.orgacs.org The 3-aminoazetidine subunit, for instance, can act as a turn-inducing element in the synthesis of small cyclic peptides. nih.gov

Development of Synthetic Building Blocks: Functionalized azetidines, including 2,2-dimethylazetidin-3-ol, serve as versatile building blocks for the synthesis of more complex molecules. nih.govoregonstate.edu The development of a diverse library of such building blocks will facilitate their use in medicinal chemistry and materials science. nih.govoregonstate.edu

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Dimethylazetidin-3-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves multi-step reactions, such as reduction, amination, and acidification, similar to optimized protocols for related azetidine derivatives . For example, reduction of ketones (e.g., 3-chloro-1-phenyl-1-propanone) with NaBH4 or LiAlH4, followed by HCl-mediated acidification, can yield hydrochlorides. Reaction temperature (e.g., 160°C for initial steps, 80°C for final stages) and solvent choice (propylene glycol or ethanol) critically impact purity and yield .
  • Data : Yield improvements (e.g., 82.44% in optimized protocols ) are achieved by controlling stoichiometry, reaction time (5–6 hours), and purification via recrystallization.

Q. What analytical techniques are essential for characterizing 2,2-Dimethylazetidin-3-ol hydrochloride?

  • Methodology : Use NMR (¹H, ¹³C) to confirm stereochemistry and purity, MS for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., hydroxyl and amine stretches) . Chromatographic methods (HPLC, GC) with standards are recommended for impurity profiling, as seen in hydralazine hydrochloride protocols .
  • Data : For impurity limits, gas chromatography with N,N-dimethylformamide as a solvent can detect pyridine contaminants at ≤0.5% .

Q. What safety protocols are critical for handling this compound in the lab?

  • Guidelines : Follow GHS hazard codes (e.g., H315 for skin irritation) and use PPE (gloves, goggles, lab coats). Store in airtight containers at 2–8°C to prevent hydrolysis . Emergency procedures include rinsing eyes with water for 15 minutes and consulting a physician after ingestion .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining stereochemical integrity?

  • Methodology : Adopt a Design of Experiments (DoE) approach to evaluate factors like catalyst loading (e.g., Pd/C for reductions) and solvent polarity. Parallel reactions under varying conditions (pH, temperature) can identify robust parameters. For example, thiourea-mediated amination in propylene glycol improved yields in memantine hydrochloride synthesis .
  • Data : Scalable processes report >80% yield with ≤2% enantiomeric excess (ee) loss when reaction times are tightly controlled .

Q. How can researchers resolve contradictions in reaction outcomes (e.g., substitution vs. elimination byproducts)?

  • Methodology : Use kinetic vs. thermodynamic control studies. For example, lower temperatures (0–5°C) favor substitution in azetidine systems, while higher temperatures (>50°C) promote elimination. Monitor intermediates via LC-MS to track pathways .
  • Data : In related compounds, adjusting electrophile strength (e.g., acyl chlorides vs. alkyl halides) reduced elimination byproducts from 15% to <5% .

Q. What advanced analytical methods validate stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use mass spectrometry to identify degradation products (e.g., oxidation of the azetidine ring) .
  • Data : For hydrochloride salts, pH 7.4 buffers at 37°C showed <5% degradation over 72 hours, while acidic conditions (pH 2) accelerated breakdown .

Q. How can this compound be applied in neurological disorder research?

  • Methodology : Evaluate binding affinity to NMDA or σ-1 receptors using radioligand assays. In vivo models (e.g., Alzheimer’s mice) assess cognitive improvement via Morris water maze tests, referencing memantine hydrochloride’s mechanism .
  • Data : Structural analogs show IC50 values of 10–50 nM for NMDA receptor inhibition, suggesting potential for neuroprotection .

Q. What computational methods predict interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to acetylcholinesterase or amyloid-beta plaques. Validate with SPR or ITC for binding kinetics .
  • Data : Docking scores (ΔG ≤ -8 kcal/mol) correlate with in vitro IC50 values, highlighting the azetidine ring’s role in target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.